

H-Asp(AMC)-OH and its interaction with cysteine proteases

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Compound of Interest

Compound Name: H-Asp(AMC)-OH

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Core Concepts: H-Asp(AMC)-OH as a Fluorogenic Substrate

H-Asp(AMC)-OH, or (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a fluorogenic substrate used to detect the activity of proteases that cleave after an aspartic acid residue.^{[1][2]} The molecule links L-aspartic acid to a fluorescent group, 7-amino-4-methylcoumarin (AMC).^{[1][3]} In its intact, conjugated form, the fluorescence of the AMC group is quenched.^[4] Upon enzymatic cleavage of the amide bond, the free AMC fluorophore is released, resulting in a significant increase in fluorescence that can be monitored in real-time.^{[4][5][6]} This direct relationship between fluorescence intensity and enzymatic activity allows for the sensitive quantification of protease function.^{[7][8]}

Chemical and Physical Properties

The fundamental properties of **H-Asp(AMC)-OH** are summarized below. The fluorescence properties are characteristic of the liberated AMC group.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₅	[1][2][9]
Molecular Weight	290.27 g/mol	[1][9]
CAS Number	133628-73-6 / 219138-13-3	[2][9]
Appearance	White to off-white solid	N/A
Solubility	DMSO	N/A
Excitation Wavelength	~354-380 nm	[7][8][10][11]
Emission Wavelength	~440-460 nm	[7][10][11]

Interaction with Cysteine Proteases

H-Asp(AMC)-OH is particularly relevant for studying a class of cysteine proteases known as caspases (cysteine-aspartic proteases). Caspases are critical mediators of apoptosis (programmed cell death) and inflammation, and they exhibit a distinct specificity for cleaving their target proteins after aspartic acid residues.[12][13][14]

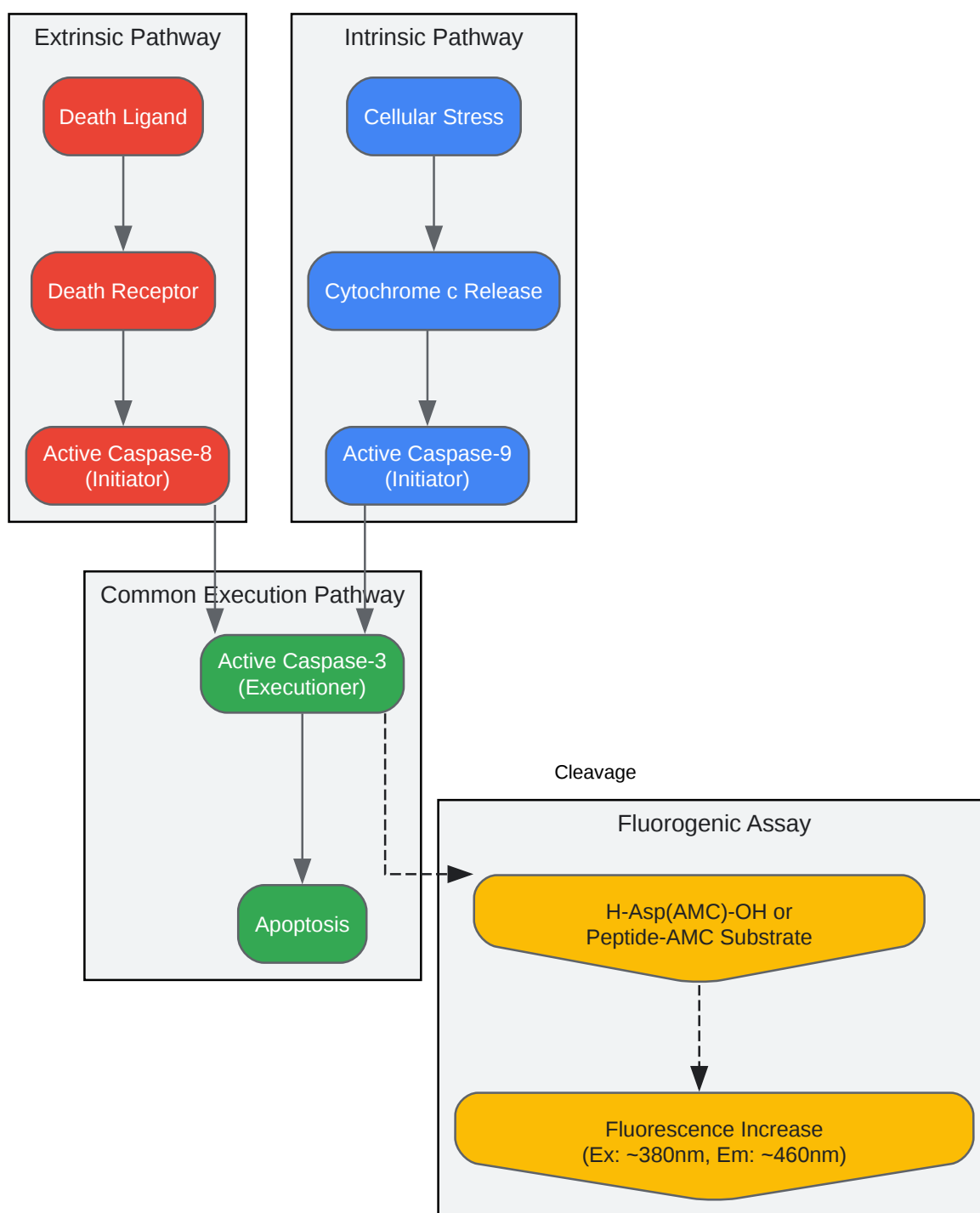
Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[13][15] While **H-Asp(AMC)-OH** can serve as a basic substrate, more specific tetrapeptide substrates are often designed to probe the activity of individual caspases. For example, Ac-DEVD-AMC is a classic substrate for the executioner caspase-3.[7][8] The cleavage of these substrates releases the same AMC fluorophore, allowing for a standardized detection method.[8]

Apoptotic Signaling Pathways

Caspase activation occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][14][15]

- **Extrinsic Pathway:** Initiated by the binding of extracellular death ligands to cell surface receptors, leading to the recruitment of adapter proteins and the activation of initiator caspase-8.[12][14][15]

- **Intrinsic Pathway:** Triggered by cellular stress, which causes the release of cytochrome c from the mitochondria.^{[13][15]} This activates initiator caspase-9 in a complex with Apaf-1.^[15] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the systematic disassembly of the cell.^{[13][15]}



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Caption: Overview of caspase activation pathways and the point of measurement with AMC substrates.

Experimental Design and Protocols

A well-defined protocol is essential for obtaining reproducible results in enzyme kinetic assays. [16][17] The following sections detail a standard methodology for a caspase activity assay.

General Protocol for Caspase Activity Assay

This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic AMC substrate.

A. Reagent Preparation:

- **Lysis Buffer:** Prepare an appropriate buffer to lyse cells and release cytosolic content (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA).[10] Keep on ice.
- **Assay Buffer:** Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[4]
- **Substrate Stock Solution:** Prepare a 10 mM stock solution of the AMC substrate (e.g., Ac-DEVD-AMC) in sterile DMSO.
- **Substrate Working Solution:** Dilute the stock solution in Assay Buffer to a 2X final concentration (e.g., 100 μ M for a 50 μ M final concentration).[7]
- **AMC Standard Curve:** Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0 to 20 μ M) to quantify the amount of cleaved substrate.[4][8]

B. Sample Preparation (Cell Lysates):

- Induce apoptosis in the experimental cell population; maintain a non-induced control group. [4][7]

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.[\[4\]](#)[\[7\]](#)
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[\[4\]](#)
- Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).[\[4\]](#)

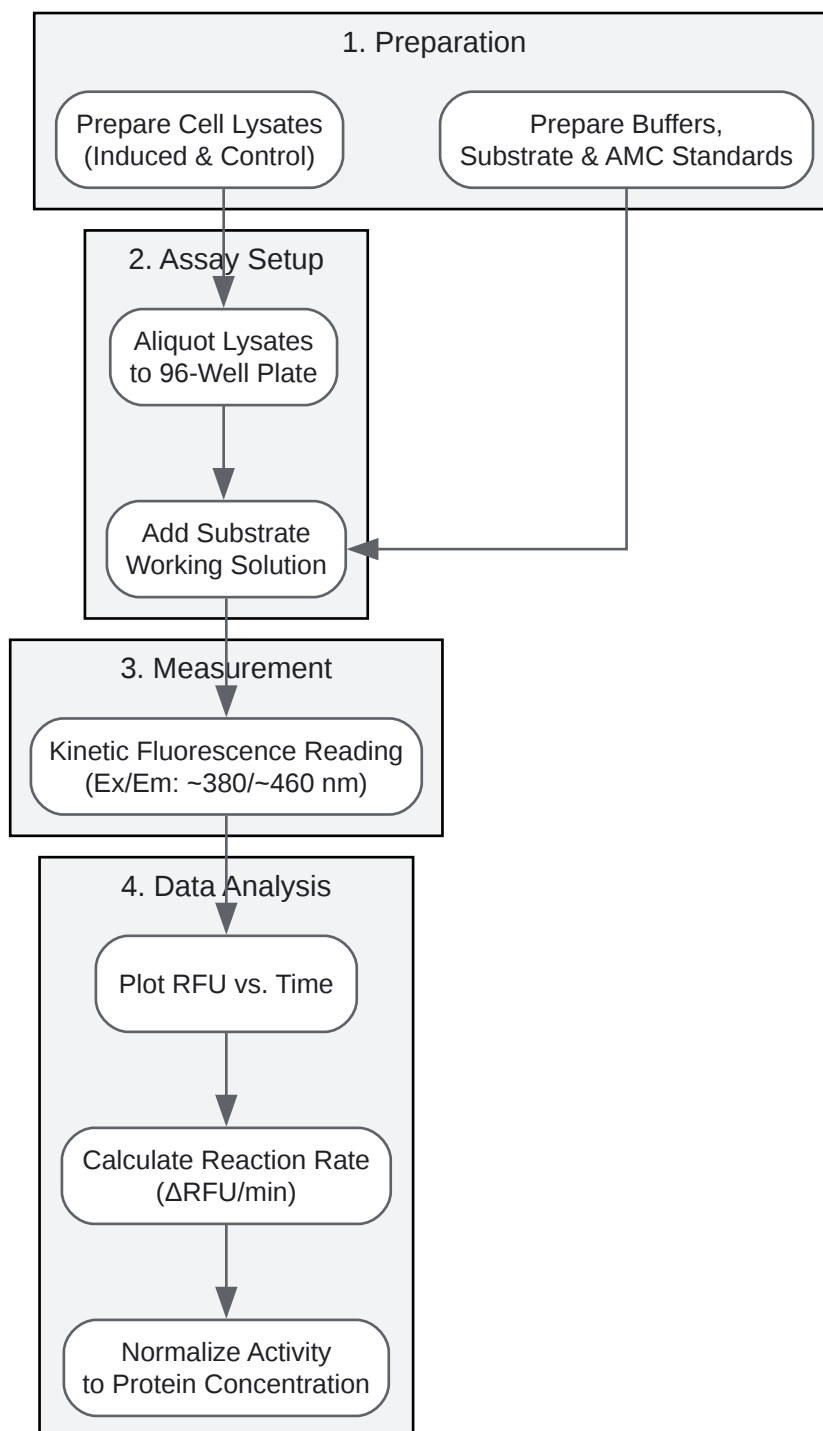
C. Assay Procedure:

- Add 10-50 µg of cell lysate protein to each well of a black 96-well microplate.[\[4\]](#)
- Include a blank control (Lysis Buffer only) for background subtraction.[\[4\]](#)
- Adjust the volume in all wells to 50 µL with Assay Buffer.[\[4\]](#)
- Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells, for a final volume of 100 µL.[\[4\]](#)[\[7\]](#)
- Immediately place the plate in a fluorometer pre-set to ~380 nm excitation and ~460 nm emission.[\[7\]](#)[\[11\]](#)
- Monitor the fluorescence kinetically, taking readings every 1-5 minutes for 30-60 minutes.[\[4\]](#)

D. Data Analysis:

- Subtract the background fluorescence from all readings.
- Plot the relative fluorescence units (RFU) against time for each sample.
- Determine the rate of reaction ($\Delta\text{RFU}/\text{min}$) from the linear portion of the curve.[\[4\]](#)
- Convert the $\Delta\text{RFU}/\text{min}$ to pmol/min of AMC released using the slope from the AMC standard curve.[\[4\]](#)
- Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).[\[4\]](#)

Experimental Workflow Visualization



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Caption: Step-by-step experimental workflow for a cell-based caspase activity assay.

Quantitative Analysis: Enzyme Kinetics

To fully characterize the interaction between a protease and a substrate, it is crucial to determine its kinetic parameters, K_m and k_{cat} .^[18] These values are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.^{[16][19]}

- K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_{max} . It is an inverse measure of the substrate's binding affinity.
- k_{cat} (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
- k_{cat}/K_m (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to product, accounting for both binding and catalysis.

Enzyme	Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Source(s)
Caspase-3	Ac-DEVD-AMC	~10	~1.8	~1.8 x 10 ⁵	[20]
Caspase-7	Ac-DEVD-AMC	~16.5	~0.8	~4.8 x 10 ⁴	[20]
Caspase-9	Ac-LEHD-AFC*	~220	-	-	[21]

Note: Data for AFC (7-amino-4-trifluoromethylcoumarin) substrate is shown for Caspase-9 as it is a more common substrate for this enzyme. Kinetic parameters can vary based on assay conditions.

Applications in Drug Development

Fluorogenic assays utilizing substrates like **H-Asp(AMC)-OH** are foundational in drug discovery for targeting proteases.^{[22][23]}

- High-Throughput Screening (HTS): The simple, robust, and automatable nature of this assay makes it ideal for screening large compound libraries to identify potential protease inhibitors. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Structure-Activity Relationship (SAR) Studies: These assays are used to quantify the potency (e.g., IC_{50}) of synthesized analogs of a hit compound, guiding medicinal chemistry efforts to optimize inhibitor efficacy and selectivity.[\[27\]](#)
- Mechanism of Inhibition Studies: By analyzing enzyme kinetics in the presence of an inhibitor, researchers can determine its mode of action (e.g., competitive, non-competitive).
- Confirmation of Cellular Activity: Measuring caspase activity in cells treated with a compound provides critical evidence that the compound engages its target in a biological context.[\[28\]](#)

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